Cas no 2679809-05-1 (rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid)

rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid structure
2679809-05-1 structure
Product name:rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid
CAS No:2679809-05-1
MF:C11H17NO4
MW:227.2569835186
CID:6243212
PubChem ID:165939373

rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid
    • EN300-28274948
    • 2679809-05-1
    • Inchi: 1S/C11H17NO4/c1-7(13)12-4-3-8-9(12)5-11(8,16-2)6-10(14)15/h8-9H,3-6H2,1-2H3,(H,14,15)/t8-,9-,11+/m0/s1
    • InChI Key: GZQDEIRTMVCKGD-ATZCPNFKSA-N
    • SMILES: O(C)[C@@]1(CC(=O)O)C[C@H]2[C@@H]1CCN2C(C)=O

Computed Properties

  • Exact Mass: 227.11575802g/mol
  • Monoisotopic Mass: 227.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 66.8Ų

rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28274948-0.1g
rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid
2679809-05-1 95.0%
0.1g
$1508.0 2025-03-19
Enamine
EN300-28274948-0.05g
rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid
2679809-05-1 95.0%
0.05g
$1440.0 2025-03-19
Enamine
EN300-28274948-0.25g
rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid
2679809-05-1 95.0%
0.25g
$1577.0 2025-03-19
Enamine
EN300-28274948-0.5g
rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid
2679809-05-1 95.0%
0.5g
$1646.0 2025-03-19
Enamine
EN300-28274948-5.0g
rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid
2679809-05-1 95.0%
5.0g
$4972.0 2025-03-19
Enamine
EN300-28274948-10.0g
rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid
2679809-05-1 95.0%
10.0g
$7373.0 2025-03-19
Enamine
EN300-28274948-1.0g
rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid
2679809-05-1 95.0%
1.0g
$1714.0 2025-03-19
Enamine
EN300-28274948-2.5g
rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid
2679809-05-1 95.0%
2.5g
$3362.0 2025-03-19

Additional information on rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid

Racemic 2-[(1R,5R,6S)-2-Acetyl-6-Methoxy-2-Azabicyclo[3.2.0]Heptan-6-Yl]Acetic Acid: A Comprehensive Overview

Introduction

The compoundracemic 2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid, with the CAS number NO2679809-05-1, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique bicyclic structure and functional groups, making it a subject of interest for researchers and industry professionals alike. In this article, we will delve into the structural features, synthesis methods, pharmacological properties, and applications of this compound.

Structural Features and Synthesis

The molecular structure ofracemic 2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid is defined by a bicyclic system with a nitrogen atom at the 2-position of the bicyclo[3.2.0]heptane ring system. The presence of an acetyl group at position 2 and a methoxy group at position 6 adds complexity to the molecule's stereochemistry and functional properties. The synthesis of this compound involves multi-step processes that require precise control over stereochemistry to ensure the desired configuration at positions 1R, 5R, and 6S.

Recent advancements in synthetic chemistry have enabled more efficient routes for the preparation of this compound. Researchers have explored the use of asymmetric catalysis and enantioselective reactions to achieve high yields and enantiomeric excess in the synthesis process. These methods not only improve the overall efficiency but also reduce the environmental impact associated with traditional synthetic pathways.

Pharmacological Properties

Racemic 2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-ylium]acetic acid has demonstrated promising pharmacological properties in preclinical studies. Its unique structure allows for selective binding to specific biological targets, making it a potential candidate for drug development in various therapeutic areas such as central nervous system disorders and infectious diseases.

Recent studies have highlighted its ability to modulate ion channels and receptors involved in pain signaling pathways. This suggests its potential as a novel analgesic agent with reduced side effects compared to traditional pain medications.

Applications in Drug Discovery

The compound has gained attention in the field of drug discovery due to its versatile structure and bioactivity profile.
Researchers are actively exploring its potential as a lead compound for developing new drugs targeting neurological conditions such as epilepsy and neurodegenerative diseases. Additionally, its ability to inhibit certain enzymes involved in viral replication has positioned it as a candidate for antiviral drug development. Collaborative efforts between academic institutions and pharmaceutical companies are underway to further investigate its therapeutic potential.

Safety and Toxicity Profile

Evaluating the safety profile ofracemic 2-[ (1R ,5 R ,6 S ) - 2 - acetyl - 6 - methoxy - 2 - azabicyclo [3 . 2 . 0 ] heptan - 6 - yl ] acetic acid is crucial for its consideration as a therapeutic agent.
Preclinical toxicity studies have indicated that it exhibits low acute toxicity when administered at therapeutic doses.
Long-term studies are currently being conducted to assess its safety profile over extended periods.
These findings underscore the need for further research to fully understand its safety implications before advancing to clinical trials.
br > br > br > br > br > br > br > br > br > br > br > br > br > p > < p >< strong > Future Directions strong > p > < p >The future ofracemic 2-[ (1 R ,5 R ,6 S ) - 2 - acetyl - 6 - methoxy - 2 - azabicyclo [3 . 2 . 0 ] heptan - 6 - yl ] acetic acid strong > lies in continued exploration of its pharmacological properties and potential applications.< strong > Recent advancements in computational chemistry strong > have enabled researchers to predict its binding affinities to various biological targets with high accuracy.< strong > Machine learning algorithms strong > are being employed to optimize its structure for improved bioavailability and efficacy.< / p >

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